zinc;carbonate;hydrate
Description
Scope of Chemical Systems under Investigation: Basic Zinc Carbonates and Zinc Hydroxycarbonates
The primary focus of academic research into hydrated zinc carbonates centers on basic zinc carbonates and zinc hydroxycarbonates. These compounds are characterized by the presence of hydroxide (B78521) (OH⁻) ions in addition to carbonate (CO₃²⁻) and zinc (Zn²⁺) ions.
The most well-documented of these is hydrozincite , a naturally occurring mineral with the chemical formula Zn₅(CO₃)₂(OH)₆. zxchem.comhandbookofmineralogy.orgzxchem.com It is also referred to as zinc carbonate hydroxide. researchgate.netresearchgate.net The crystal structure of hydrozincite is monoclinic and consists of zinc atoms in both octahedral and tetrahedral coordination. iucr.org These complex sheets are held together by carbonate groups. iucr.org
Research has explored various synthetic routes to produce hydrozincite and other basic zinc carbonates, often as precursors for creating zinc oxide (ZnO) nanoparticles. researchgate.netresearchgate.net Synthesis methods include:
Direct precipitation: This involves reacting a zinc salt like zinc acetate (B1210297) or zinc nitrate (B79036) with a carbonate source such as potassium carbonate, sodium carbonate, or urea (B33335) at room temperature or with hydrothermal treatment. researchgate.netresearchgate.netmendeley.com
Microemulsion technique: This method allows for control over particle size and morphology, using systems like CTAB/1-butanol/n-octane/aqueous phase to produce zinc carbonate hydroxide nanoparticles. researchgate.netwhiterose.ac.uk
The composition and structure of the resulting solid can be highly dependent on the initial concentrations of the reagents. researchgate.net For instance, studies have shown that varying the molar ratio of water to surfactant can affect particle size and aggregation. whiterose.ac.uk Besides the common hydrozincite, other stoichiometries such as Zn₄CO₃(OH)₆·H₂O have also been synthesized and studied for their electrochemical properties. scirp.org
Table 1: Investigated Hydrated Zinc Carbonate Compounds
| Compound Name | Common Synonyms | Chemical Formula | Mineral Name |
|---|---|---|---|
| Zinc Carbonate Hydroxide | Basic Zinc Carbonate | Zn₅(CO₃)₂(OH)₆ | Hydrozincite |
| Zinc Carbonate Hydroxide Hydrate (B1144303) | - | Zn₄CO₃(OH)₆·H₂O | - |
| Basic Zinc Carbonate | Zinc Subcarbonate | [ZnCO₃]₂·[Zn(OH)₂]₃ | - |
Advancements and Challenges in Compound Nomenclature and Classification
The nomenclature and classification of hydrated zinc carbonates are fraught with challenges, stemming from compositional variability and historical conventions. The same material may be described by different names and formulas across scientific literature and commercial catalogs, leading to potential confusion.
For example, the term "basic zinc carbonate" is a general descriptor that can refer to several distinct chemical formulas, including Zn₅(CO₃)₂(OH)₆ (hydrozincite) and [ZnCO₃]₂·[Zn(OH)₂]₃. zxchem.comsigmaaldrich.comacs.org Further complicating matters, hydrated forms may or may not have the water of hydration explicitly stated in the name, as seen with ZnCO₃·2Zn(OH)₂·xH₂O. acs.org It has been noted that vendors may even offer compounds with the same nominal formula under different CAS numbers, or conversely, the same CAS number for what may be structurally distinct materials. nih.gov
This ambiguity necessitates the use of advanced analytical techniques for accurate identification. Researchers rely on methods like X-ray diffraction (XRD) to determine the crystal structure, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (O-H, CO₃²⁻, Zn-O), and thermogravimetric analysis (TGA) to quantify weight loss from water and carbonate decomposition. researchgate.netnih.gov For example, the absence of a weight loss event between 100 °C and 200 °C in TGA can indicate that a compound is not a hydrate. nih.gov Spectroscopic analysis, such as X-ray Absorption Near-Edge Spectroscopy (XANES), can differentiate between hydrous and anhydrous forms by observing shifts in the absorption edge and post-edge features. iucr.org
Table 2: Nomenclature Variations for Basic Zinc Carbonate
| Systematic/Common Name | Chemical Formula | Context/Reference |
|---|---|---|
| Zinc Hydroxycarbonate / Basic Zinc Carbonate | Zn₅(OH)₆(CO₃)₂ | General chemical and mineralogical use. zxchem.com |
| Zinc Carbonate Basic | [ZnCO₃]₂ · [Zn(OH)₂]₃ | Chemical supplier (Sigma-Aldrich). sigmaaldrich.com |
| Zinc Carbonate (Hydrated) | ZnCO₃•2Zn(OH)₂•xH₂O | Aldrich Catalogue. acs.org |
| Basic Zinc Carbonate | 2ZnCO₃·3Zn(OH)₂ | Sparing solubility research. nih.gov |
Historical Context and Evolution of Research on Hydrated Zinc Carbonate Materials
The study of hydrated zinc carbonates has evolved significantly over the past two centuries. The journey began in the early 19th century with mineralogists seeking to differentiate various zinc-bearing ores. Initially, many of these minerals were collectively known as "calamine." A pivotal moment came in 1803 when James Smithson's work distinguished zinc carbonate (which would later be named smithsonite) from zinc silicate (B1173343) (hemimorphite). In 1832, the mineral was formally named smithsonite (B87515) in his honor.
Early synthetic chemistry aimed to replicate these natural minerals. Through precipitation experiments, researchers soon discovered that hydrated variants, such as hydrozincite, could be formed in the laboratory. These synthetic basic zinc carbonates were found to be related to, but not always identical to, natural hydrozincite. rruff.info
The mid-20th century marked a significant advancement with the application of X-ray diffraction (XRD). This technique allowed for the detailed structural analysis of these compounds, confirming the crystal structure of hydrozincite and establishing its structural characteristics. iucr.org This foundational crystallographic work provided a more precise basis for classifying both natural and synthetic materials.
Modern research continues to build on this foundation, employing a sophisticated suite of analytical tools to characterize these materials at the nanoscale. researchgate.netmendeley.com The focus has shifted towards controlling the synthesis to produce nanoparticles with specific sizes and morphologies for various applications, including as precursors for advanced materials like ZnO. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
zinc;carbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.H2O.Zn/c2-1(3)4;;/h(H2,2,3,4);1H2;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWLIFWNJWLDCI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032294 | |
| Record name | Zinc carbonate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12539-71-8 | |
| Record name | Zinc carbonate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012539718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc carbonate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc carbonate hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ZINC CARBONATE HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWS4UX0X9I | |
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Synthesis Methodologies and Mechanisms of Hydrated Zinc Carbonate Phase Formation
Solution-Based Precipitation Techniques
Solution-based precipitation is a widely employed and cost-effective method for the synthesis of hydrated zinc carbonate. dynamicbiotech.com This technique involves the reaction of a soluble zinc salt with a carbonate source in an aqueous medium, leading to the precipitation of the less soluble zinc carbonate hydrate (B1144303). dynamicbiotech.comresearchgate.net The precise control of reaction parameters is crucial in determining the phase and morphology of the final product.
The physicochemical properties of the precipitated hydrated zinc carbonate are highly dependent on the conditions of the precipitation reaction. Key parameters that are meticulously controlled include pH, the concentration of reactants, and the reaction temperature.
The pH of the solution plays a pivotal role in determining the composition of the precipitate. Alkaline conditions, typically in the pH range of 8 to 10, favor the formation of basic zinc carbonates, such as hydrozincite (Zn₅(CO₃)₂(OH)₆·H₂O), over amorphous intermediates. Careful control of pH is essential to obtain a high-quality product with the desired stoichiometry. dynamicbiotech.com
The concentration of the precursor solutions also significantly influences the final product. For instance, in the precipitation of zinc carbonate hydroxide (B78521) using a reverse microemulsion technique, increasing the initial concentration of reactants from 0.1 M to 0.5 M resulted in the formation of an unknown phase of zinc carbonate with a larger particle size and a unique flake-like morphology. researchgate.net
Temperature is another critical parameter that affects the precipitation process. In a method for precipitating a zinc-containing solid from an acidic solution, the temperature is maintained between 70 to 95°C to facilitate the precipitation of a solid zinc-containing material and gypsum without significant precipitation of magnesium. google.com The reaction temperature for the synthesis of basic zinc carbonate from zinc sulfate (B86663) and ammonium (B1175870) bicarbonate has been optimized at 50°C. iaea.org
| Parameter | Effect | Source |
|---|---|---|
| pH | Alkaline conditions (pH 8-10) favor the formation of basic zinc carbonates like hydrozincite. | |
| Concentration | Increasing reactant concentration can lead to different phases and morphologies, such as unique flake-like structures. | researchgate.net |
| Temperature | Optimal temperatures can enhance the precipitation of the desired zinc carbonate phase while preventing the co-precipitation of impurities. | google.comiaea.org |
The choice of precursors and the use of additives are instrumental in directing the crystallization process and controlling the morphology of the resulting hydrated zinc carbonate particles.
Common zinc precursors include zinc sulfate, zinc nitrate (B79036), and zinc acetate (B1210297). dynamicbiotech.comresearchgate.netwhiterose.ac.uk The carbonate source is typically sodium carbonate, sodium bicarbonate, or ammonium bicarbonate. dynamicbiotech.comresearchgate.netiaea.org The reaction between zinc sulfate and sodium carbonate is a common precipitation method. glochem.com In one study, the addition of a potassium carbonate solution to a zinc acetate solution at room temperature led to the precipitation of hydrozincite (Zn₅(CO₃)₂(OH)₆) at low potassium carbonate concentrations. researchgate.net At higher concentrations of potassium carbonate, a new potassium-containing zinc carbonate hydroxide phase was formed. researchgate.net
Additives can significantly modify the reaction pathway and the final product characteristics. Urea (B33335), for example, can act as a source of carbonate ions through its gradual decomposition at elevated temperatures, a process known as homogeneous precipitation. whiterose.ac.uk This controlled release of carbonate ions can lead to the formation of well-defined crystalline materials. The presence of calcium ions has been shown to mediate a nonclassical crystallization pathway, promoting the formation of two-dimensional zinc carbonate hydroxide hydrate (ZCHH) nanofilms from an amorphous zinc carbonate (AZC) precursor, whereas in the absence of calcium ions, one-dimensional nanorods are typically formed. bioprocess.cn
| Precursor/Additive | Influence on Crystallization and Morphology | Source |
|---|---|---|
| Zinc Sulfate + Sodium Carbonate | Commonly used for the precipitation of zinc carbonate. | glochem.com |
| Zinc Acetate + Potassium Carbonate | Leads to hydrozincite at low K₂CO₃ concentrations and a new K-containing phase at high concentrations. | researchgate.net |
| Urea | Acts as a controlled source of carbonate ions, promoting the formation of well-defined crystalline structures. | whiterose.ac.uk |
| Calcium Ions | Mediates the formation of 2D nanofilms of zinc carbonate hydroxide hydrate instead of 1D nanorods. | bioprocess.cn |
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is a powerful technique for producing high-purity and well-defined crystalline phases of hydrated zinc carbonate. glochem.com This method involves carrying out the synthesis in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. whiterose.ac.uk These conditions facilitate the dissolution and recrystallization of precursors, leading to materials with controlled morphology and crystallinity. whiterose.ac.uk
The properties of hydrothermally synthesized hydrated zinc carbonate are highly sensitive to the reaction conditions, including temperature, reaction time, and the nature of the precursors.
In a typical hydrothermal synthesis, zinc acetate dihydrate and urea are used as precursors. whiterose.ac.ukmendeley.com At a temperature of 120°C, these reactants yield zinc carbonate hydroxide (Zn₅(CO₃)₂(OH)₆) nanoparticles. whiterose.ac.ukmendeley.comresearchgate.net The resulting nanoparticles have been characterized to be in the 20-40 nm size range with a spherical morphology. whiterose.ac.ukmendeley.comresearchgate.net
The hydrothermal reaction time has been shown to influence the crystallinity of the product. While reaction times of 2, 3, and 4 hours did not significantly affect the particle size and morphology, longer reaction times led to enhanced crystallinity, as indicated by larger X-ray diffraction (XRD) peaks. whiterose.ac.ukmendeley.com
Higher temperatures, specifically above 200°C, can lead to the decomposition of the hydrated zinc carbonate into zinc oxide. Therefore, precise temperature control is crucial for obtaining the desired hydrated phase. One-step hydrothermal synthesis using zinc nitrite (B80452) and urea has also been reported for the preparation of nano-sized zinc carbonate. researchgate.net
| Reaction Condition | Effect on Product Purity and Morphology | Source |
|---|---|---|
| Temperature (120°C) | Yields zinc carbonate hydroxide nanoparticles (20-40 nm, spherical). | whiterose.ac.ukmendeley.comresearchgate.net |
| Temperature (>200°C) | Leads to the decomposition of zinc carbonate hydrate into zinc oxide. | |
| Reaction Time (2, 3, 4 hours) | No significant effect on particle size and morphology, but longer times enhance crystallinity. | whiterose.ac.ukmendeley.com |
Mechanochemical Synthesis Routes
Mechanochemical synthesis is an alternative, solvent-free method for the preparation of zinc carbonate and its derivatives. This technique utilizes mechanical energy, typically through ball milling, to induce chemical reactions and phase transformations in the solid state. rsc.org
The outcome of mechanochemical synthesis is heavily influenced by the milling parameters, such as the speed of milling and the duration of the process. These parameters control the energy input into the system and, consequently, the extent of the phase transformation.
In the mechanochemical treatment of zinc carbonate hydroxide, the milling speed has a profound effect on the final product. A milling speed of 500 rpm has been shown to lead to the full amorphization of the initial zinc carbonate hydroxide. uctm.edu In contrast, a higher milling speed of 1000 rpm for 90 minutes can result in the direct synthesis of zinc oxide nanoparticles with a size of approximately 8 nm. uctm.edu
The milling time is another critical parameter. Prolonged milling can lead to a decrease in the fraction of the crystalline phase. researchgate.net The mechanochemical synthesis of zinc-laden calcium hydroxyapatite (B223615) nanocrystals has been performed using zinc carbonate as the zinc source, demonstrating the versatility of this method for incorporating zinc into other materials. rsc.org
| Milling Parameter | Impact on Phase Transformation | Source |
|---|---|---|
| Milling Speed (500 rpm) | Leads to full amorphization of zinc carbonate hydroxide. | uctm.edu |
| Milling Speed (1000 rpm) | Direct synthesis of zinc oxide nanoparticles (8 nm) after 90 minutes. | uctm.edu |
| Milling Time | Prolonged milling can decrease the crystallinity of the product. | researchgate.net |
Solid-State Reaction Pathways for Hydrated Zinc Carbonates
Solid-state synthesis offers a solvent-free or low-solvent alternative for producing hydrated zinc carbonates, proceeding through direct reactions between solid precursors. These methods are often initiated by mechanical energy, such as grinding or milling, and can yield nanocrystalline materials.
One common approach is the room-temperature solid-state reaction between a zinc salt hydrate and a carbonate source. For instance, nanocrystalline zinc carbonate (ZnCO₃) can be synthesized by grinding zinc sulfate heptahydrate (ZnSO₄·7H₂O) with ammonium bicarbonate (NH₄HCO₃). researchgate.netcapes.gov.br The presence of a surfactant during the grinding process can influence the reaction and the characteristics of the final product. researchgate.netresearchgate.net This mechanochemical method can be adjusted to selectively produce either anhydrous zinc carbonate (smithsonite) or hydrated basic zinc carbonate, such as hydrozincite (Zn₅(CO₃)₂(OH)₆), in a rapid fashion, often in under two minutes. nih.gov The phase selectivity is largely governed by the alkalinity of the hydrated precursor salts, which can impact the availability of carbon dioxide during the reaction. nih.gov This allows for the production of hydroxide-free nanocrystalline products without the need for active pH control, a significant advantage over aqueous precipitation methods. nih.gov
Mechanochemical synthesis, typically employing a ball mill, utilizes mechanical energy to induce chemical reactions and structural transformations. This technique can be used to produce both amorphous and crystalline forms of zinc carbonate hydrates. For example, mechanochemical treatment of zinc carbonate hydroxide in a planetary ball mill can lead to its amorphization at lower milling speeds, which can then be transformed into zinc oxide upon heat treatment. uctm.edu Higher milling speeds can lead to the direct synthesis of zinc oxide nanoparticles. uctm.edu
The table below summarizes findings from various solid-state reaction pathways for the synthesis of zinc carbonate phases.
| Reactants | Method | Key Parameters/Additives | Product(s) | Typical Crystallite/Particle Size | Reference(s) |
| ZnSO₄·7H₂O, NH₄HCO₃ | Grinding at room temperature | Surfactant (PEG-400) | Nanocrystalline ZnCO₃, Basic Zinc Carbonate | ZnCO₃: ~50 nm | researchgate.netcapes.gov.brresearchgate.net |
| Hydrated Zinc Precursor, Alkali Carbonate Precursor | Solid-State Metathesis (Grinding) | Alkalinity of precursor salts | ZnCO₃ (smithsonite) or Zn₅(CO₃)₂(OH)₆ (hydrozincite) | ZnCO₃: 11 ± 2 nm; Zn₅(CO₃)₂(OH)₆: 6 ± 2 nm | nih.gov |
| Zinc Carbonate Hydroxide | Mechanochemical (Planetary Ball Mill) | Milling speed and time | Amorphous zinc carbonate hydroxide, ZnO | ZnO: ~8 nm (at 1000 rpm) | uctm.edu |
| Monetite/Brushite Precursor, ZnCO₃ | Mechanochemical Synthesis | - | Zinc-laden calcium hydroxyapatite | ~10 x 40 nm | rsc.org |
Electrochemical Deposition Techniques
Electrochemical deposition presents a clean and controllable method for synthesizing zinc carbonate phases, particularly in the form of nanoparticles or thin films. This technique involves the electrolysis of a solution containing a carbonate source using a zinc anode.
A facile electrodeposition method for producing zinc carbonate nanoparticles involves the electrolysis of a sodium carbonate solution with a zinc plate serving as the anode. medsab.ac.ir In this process, the zinc anode oxidizes to release Zn²⁺ ions into the electrolyte, where they react with carbonate ions (CO₃²⁻) to precipitate as zinc carbonate on the electrode surface or in the solution. The synthesis can be performed without the use of surfactants, templates, or catalysts. medsab.ac.ir
The particle size of the electrodeposited zinc carbonate can be systematically controlled by tuning various experimental parameters. medsab.ac.ir These parameters include the applied electrolysis voltage, the concentration of carbonate ions in the electrolyte, the composition of the solvent, and the stirring rate of the solution. An orthogonal array design has been utilized to identify the optimal experimental conditions for controlling particle size, yielding ZnCO₃ particles in the range of approximately 24 nm to 40 nm. medsab.ac.ir While much of the research in zinc electrodeposition focuses on metallic zinc coatings for applications like batteries, the fundamental principles can be adapted for the deposition of compound films. nih.govmdpi.com The process generally involves applying a cathodic potential to a substrate, which generates hydroxyl ions at the surface, leading to the precipitation of zinc compounds like ZnO or, in the presence of a carbonate source, zinc carbonate. aip.orgnih.gov
The following table outlines the key parameters and findings for the electrochemical synthesis of zinc carbonate nanoparticles.
| Anode | Electrolyte | Key Process Parameters | Product | Particle Size Range | Reference(s) |
| Zinc Plate | Sodium Carbonate (Na₂CO₃) Solution | Electrolysis Voltage, Carbonate Ion Concentration, Solvent Composition, Stirring Rate | Zinc Carbonate (ZnCO₃) Nanoparticles | ~24 nm - 40 nm | medsab.ac.ir |
Investigation of Non-Classical Crystallization Pathways and Amorphous Precursors
The formation of crystalline hydrated zinc carbonate can proceed through pathways that deviate from the classical ion-by-ion attachment model. These non-classical crystallization pathways often involve the formation of amorphous precursors, which subsequently transform into more stable crystalline phases. acs.orgacs.org
Amorphous zinc carbonate (AZC) has been identified as an unstable, metastable precursor in the formation of crystalline zinc carbonate hydroxide hydrate phases, such as Zn₄CO₃(OH)₆·H₂O. bioprocess.cn The crystallization of this amorphous precursor can be significantly influenced by the presence of certain ions. For example, calcium ions have been shown to mediate a non-classical crystallization pathway for Zn₄CO₃(OH)₆·H₂O. bioprocess.cn In the absence of calcium, AZC nanoparticles typically aggregate to form one-dimensional nanorods. However, in the presence of a specific concentration of calcium ions, the pathway shifts to form two-dimensional nanofilms. bioprocess.cn This is attributed to the ability of calcium ions to promote the partial dissolution of the AZC precursor and facilitate the aggregation of the nanoparticles into a crystalline nanofilm structure. bioprocess.cn
This process is characteristic of a two-step crystallization mechanism, where an initial amorphous solid forms and then crystallization occurs within this solid precursor. pnas.org This contrasts with dissolution-reprecipitation mechanisms where the amorphous phase dissolves back into solution before the crystalline phase nucleates and grows. Amorphous precursors, including amorphous zinc carbonate hydroxide, can exhibit a pH-dependent morphology, composition, and degree of hydration, making them tunable precursors for materials like zinc oxide. fau.de The investigation of these non-classical pathways, involving nanoparticle aggregation and the transformation of amorphous intermediates, is crucial for controlling the morphology and properties of the final crystalline material. acs.orgbioprocess.cn
| Precursor Phase | Mediating Ion/Factor | Crystallization Pathway | Final Crystalline Product/Morphology | Significance | Reference(s) |
| Amorphous Zinc Carbonate (AZC) Nanoparticles | None | Aggregation | One-dimensional Zn₄CO₃(OH)₆·H₂O nanorods | Typical pathway without additives | bioprocess.cn |
| Amorphous Zinc Carbonate (AZC) Nanoparticles | Calcium Ions (Ca²⁺) | Partial dissolution of AZC and facilitated aggregation of nanoparticles | Two-dimensional Zn₄CO₃(OH)₆·H₂O nanofilms | Demonstrates ion-mediated control over morphology via a non-classical pathway | bioprocess.cn |
| Amorphous Carbonates | Cation hydration enthalpy and radius | Liquid-liquid phase separation and spinodal decomposition | Highly hydrated amorphous carbonates or hydroxycarbonates | General mechanism for forming amorphous precursors for various metal oxides | fau.de |
Structural Elucidation and Advanced Spectroscopic Characterization of Hydrated Zinc Carbonates
Crystalline Structure Determination and Polymorphism of Hydrated Zinc Carbonates
Hydrated zinc carbonates, most notably hydrozincite (Zn₅(CO₃)₂(OH)₆), exhibit specific crystalline structures that have been elucidated through various analytical techniques. The arrangement of atoms in these structures dictates the material's fundamental properties. While hydrozincite is the most common crystalline form, other hydrated phases and polymorphism, the ability of a substance to exist in more than one crystal structure, are also areas of study.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles carleton.edursc.org. This method has been crucial in determining the atomic arrangement of hydrated zinc carbonates.
The crystal structure of hydrozincite has been determined to be monoclinic, belonging to the C2/m space group iucr.org. Detailed analysis of single crystals from Goodsprings, Nevada, confirmed this structure with two formula units per cell iucr.org. The unit cell dimensions, refined from earlier studies, are approximately a = 13.62 Å, b = 6.30 Å, and c = 5.42 Å, with a β angle of about 95° 50' iucr.org.
The structure consists of complex sheets parallel to the (100) plane. Within these sheets, zinc atoms are found in both octahedral and tetrahedral coordination with oxygen and hydroxyl groups. These sheets are held together by carbonate (CO₃) groups oriented perpendicular to them iucr.org. Two oxygen atoms from each carbonate group are bonded to both an octahedral and a tetrahedral zinc atom, while the third oxygen atom forms hydrogen bonds with three hydroxyl groups iucr.org. The average bond distance for tetrahedral Zn-O is about 1.95 Å, which is shorter than the average octahedral Zn-O distance of 2.10 Å iucr.org. Crystals of hydrozincite are often very small, appearing as colorless, transparent needles or thin, blade-like shapes elongated along the iucr.org direction iucr.orgmindat.orgclassicgems.net. Twinning, particularly contact twins on the {100} plane, has also been observed classicgems.nethandbookofmineralogy.org.
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | iucr.orgmindat.orghandbookofmineralogy.org |
| Space Group | C2/m | iucr.org |
| Unit Cell Dimensions | a ≈ 13.62 Å, b ≈ 6.30 Å, c ≈ 5.42 Å | iucr.org |
| β Angle | ≈ 95° 50' | iucr.org |
| Formula Units per Cell (Z) | 2 | iucr.org |
| Common Crystal Habit | Lath-like or bladed, flattened on {100}, elongated iucr.org | mindat.orgclassicgems.nethandbookofmineralogy.org |
Powder X-ray Diffraction (XRD) for Phase Identification and Crystallinity
Powder X-ray diffraction (XRD) is a primary technique for identifying crystalline phases and assessing the degree of crystallinity in a material forcetechnology.comhrpub.org. For hydrated zinc carbonates, XRD patterns serve as a fingerprint for specific compounds. The standard diffraction pattern for monoclinic hydrozincite is well-documented in databases under JCPDS (Joint Committee on Powder Diffraction Standards) card number 19-1458 researchgate.netresearchgate.net.
XRD analysis of synthesized zinc carbonate materials frequently confirms the presence of hydrozincite by matching the observed diffraction peaks with the standard pattern researchgate.netresearchgate.net. The sharpness and intensity of the diffraction peaks can indicate the degree of crystallinity; sharper peaks generally suggest higher crystallinity and larger crystallite size researchgate.netmendeley.com. Studies have shown that synthesis conditions, such as the duration of hydrothermal reaction, can enhance the crystallinity of the resulting nanoparticles, as evidenced by more intense XRD peaks researchgate.netmendeley.com.
In addition to hydrozincite, XRD can identify other hydrated zinc carbonate phases. For instance, some studies report the presence of zinc carbonate hydroxide (B78521) hydrate (B1144303) (Zn₄CO₃(OH)₆·H₂O), which has a reference pattern (JCPDS No. 00-011-0287), sometimes co-existing with hydrozincite researchgate.netnih.govscirp.org. The broadness of some diffraction patterns can also indicate the presence of amorphous material alongside the crystalline phases nih.gov.
| Miller Indices (hkl) | d-spacing (Å) | Source |
|---|---|---|
| (200) | 6.81 | researchgate.netresearchgate.net |
| (111) | 4.09 | researchgate.netresearchgate.net |
| (310) | 3.15 | researchgate.netresearchgate.net |
| (020) | 2.72 | researchgate.netresearchgate.net |
| (220) | 2.49 | researchgate.netresearchgate.net |
| (021) | - | researchgate.net |
| (511) | - | researchgate.net |
| (531) | - | researchgate.net |
| (622) | - | researchgate.net |
Vibrational Spectroscopy for Molecular Structure and Functional Groups
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and functional groups present in hydrated zinc carbonates. These techniques probe the vibrational modes of molecules, which are characteristic of specific chemical bonds and their arrangements.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups within hydrated zinc carbonates, such as hydroxyl (OH), carbonate (CO₃²⁻), and zinc-oxygen (Zn-O) bonds nih.gov. The FTIR spectrum of hydrozincite displays several characteristic absorption bands. A broad band observed in the region of 3358-3455 cm⁻¹ is typically attributed to the stretching vibrations of O-H groups from hydroxyl units and adsorbed water molecules researchgate.net.
The carbonate group gives rise to several distinct peaks. Antisymmetric stretching modes (ν₃) of the carbonate ion are observed as strong bands around 1380 cm⁻¹ and 1516-1545 cm⁻¹ irdg.orgqut.edu.auresearchgate.net. The presence of multiple bands in this region suggests a reduction in the symmetry of the carbonate anion within the crystal structure qut.edu.au. The symmetric stretching mode (ν₁), which is often weak or inactive in the infrared spectra of simple carbonates, can sometimes be observed around 1050-1076 cm⁻¹ in hydrozincite researchgate.net. Bending modes of the carbonate group are also identifiable, with the ν₂ "out-of-plane" bend appearing around 832-837 cm⁻¹ and the ν₄ "in-plane" bend occurring near 707-740 cm⁻¹ irdg.orgqut.edu.auresearchgate.net. Finally, a strong absorption peak observed at lower wavenumbers, approximately 450-480 cm⁻¹, is characteristic of the Zn-O stretching vibration nih.govresearchgate.net.
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3358 - 3455 | O-H stretching (hydroxyl groups and adsorbed H₂O) | researchgate.net |
| ~1516 - 1545 | ν₃ (CO₃²⁻) antisymmetric stretching | irdg.orgqut.edu.auresearchgate.net |
| ~1380 - 1384 | ν₃ (CO₃²⁻) antisymmetric stretching | irdg.orgqut.edu.au |
| ~1046 - 1076 | ν₁ (CO₃²⁻) symmetric stretching | irdg.orgresearchgate.net |
| ~832 - 837 | ν₂ (CO₃²⁻) out-of-plane bending | irdg.orgqut.edu.au |
| ~707 - 740 | ν₄ (CO₃²⁻) in-plane bending | irdg.orgqut.edu.auresearchgate.net |
| ~450 - 480 | Zn-O stretching | nih.govresearchgate.net |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations. In the Raman spectrum of hydrozincite, the most intense and characteristic peak appears around 1061-1065 cm⁻¹, which is assigned to the ν₁ symmetric stretching mode of the carbonate ion irdg.orgqut.edu.auresearchgate.net.
Similar to the FTIR spectra, the ν₃ antisymmetric stretching modes of the carbonate group are observed in the Raman spectra, with bands reported at approximately 1368-1380 cm⁻¹ and 1543-1545 cm⁻¹ qut.edu.auresearchgate.net. The ν₄ in-plane bending modes also give rise to multiple Raman bands, typically found around 707 cm⁻¹ and 733-734 cm⁻¹ qut.edu.auresearchgate.net. The observation of multiple bands for the stretching and bending modes in the Raman spectrum further confirms the reduction of carbonate anion symmetry in the hydrozincite crystal structure qut.edu.auresearchgate.net. Additionally, a Raman band observed around 980-985 cm⁻¹ has been attributed to the OH deformation mode (δ OH) irdg.orgqut.edu.auresearchgate.net. At lower frequencies, peaks at 391 and 229 cm⁻¹ are also observed, which may be related to lattice modes irdg.orgresearchgate.net.
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| ~1543 - 1551 | ν₃ (CO₃²⁻) antisymmetric stretching | irdg.orgqut.edu.auresearchgate.net |
| ~1368 - 1380 | ν₃ (CO₃²⁻) antisymmetric stretching | qut.edu.auresearchgate.net |
| ~1061 - 1065 | ν₁ (CO₃²⁻) symmetric stretching (most intense) | irdg.orgqut.edu.auresearchgate.net |
| ~980 - 985 | δ OH deformation mode | irdg.orgqut.edu.auresearchgate.net |
| ~733 - 738 | ν₄ (CO₃²⁻) in-plane bending | irdg.orgqut.edu.auresearchgate.net |
| ~707 - 712 | ν₄ (CO₃²⁻) in-plane bending | irdg.orgqut.edu.auresearchgate.net |
| ~391 | Lattice mode | irdg.orgresearchgate.net |
| ~229 | Lattice mode | irdg.org |
Electron Microscopy for Morphological and Nanostructural Analysis
Electron microscopy techniques, such as Field Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology (shape and size) and nanostructure of hydrated zinc carbonate particles researchgate.net. These analyses reveal that the morphology of hydrozincite can be significantly influenced by synthesis conditions.
FE-SEM studies have shown that hydrothermally synthesized hydrozincite can form various structures. Depending on the counterions used in the synthesis (e.g., sulfate (B86663), acetate (B1210297), nitrate), different morphologies are produced. For example, using a sulfate counterion can result in nanoparticles that agglomerate into spherical shapes with diameters around 500 nm rsc.org. In contrast, using an acetate counterion may produce plate-like structures, while a nitrate (B79036) counterion can lead to flower-like assemblages composed of smaller, smoother plates rsc.org. Other studies have reported the synthesis of hydrozincite microspheres with tunable surface architectures, including building blocks like nanocubes, nanorods, and nanosheets acs.org.
TEM provides higher resolution imaging, allowing for the observation of finer details such as lattice fringes. High-resolution TEM (HR-TEM) can be used to examine the crystalline nature of the nanoparticles formed after the thermal decomposition of hydrozincite researchgate.net. For hydrothermally synthesized hydrozincite, SEM and XRD analyses have revealed spherical nanoparticles in the 20-40 nm size range mendeley.com. The particle size and morphology are key parameters that can be controlled through the synthesis method, which in turn affects the properties of the material, especially when it is used as a precursor for other compounds like zinc oxide researchgate.netrsc.org.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials. Studies on hydrozincite reveal a wide variety of microstructures, largely dependent on its formation conditions. Biologically mediated hydrozincite, for instance, has been observed to form tubular structures that encase filaments of cyanobacteria. nih.gov In other observations, biomineral hydrozincite is composed of small, platelet-shaped crystallites, with the shortest side measuring 20–50 nm and other sides extending to hundreds of nanometers. iucr.org These platelets often interlace to create sheaths that can be several micrometers long. iucr.org
Hydrothermally synthesized hydrozincite nanoparticles have also been characterized, showing different morphologies based on the duration of the synthesis. arizona.edu Furthermore, naturally occurring hydrozincite found in mining environments displays distinct macroscopic and microscopic forms, including nodular, smooth layered, floating skin, and botryoidal (grape-like) structures. nih.gov SEM analysis is crucial in linking these varied morphologies to the environmental or synthetic conditions under which the hydrozincite was formed. nih.govosti.gov
Table 1: Observed Morphologies of Hydrated Zinc Carbonate (Hydrozincite) via SEM
| Morphology | Description | Typical Origin/Observation | Reference |
|---|---|---|---|
| Platelet-shaped Crystallites | Small plates, 20-50 nm on the shortest side, interlaced to form sheaths. | Biomineral hydrozincite | iucr.org |
| Tubular Structures | Hollow tubes that enclose cyanobacterial filaments. | Biologically mediated hydrozincite | nih.gov |
| Nodular / Botryoidal | Rounded, grape-like or nodular aggregates. | Naturally occurring in mines | nih.gov |
| Smooth Layered | Patinas or smooth layers, often adjacent to flowing water. | Naturally occurring in mines | nih.gov |
| Nanoparticles | Varies with synthesis conditions (e.g., time, temperature). | Hydrothermal synthesis | arizona.edu |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the characterization of the internal structure and crystallinity of materials. High-Resolution TEM (HRTEM) analysis of biomineral hydrozincite has shown an imperfectly oriented aggregation of its nanocrystals. iucr.org This suggests the presence of lattice defects, such as grain boundaries and varied stacking modes. iucr.org
TEM studies have also been instrumental in observing the decomposition of hydrozincite. Under the high-energy electron beam of a TEM, hydrozincite rapidly decomposes into zinc oxide (ZnO). wikipedia.orgnih.gov This process can be slowed by operating the microscope at very low electron beam current densities and cryogenic temperatures (e.g., -160 °C). wikipedia.orgnih.gov Such in-situ investigations have made it possible to observe the distinct structural steps of the decomposition, which involves the energetic emission of H₂O and CO₂ gases. wikipedia.orgnih.gov The process initially forms a disordered, amorphous ZnO phase, which subsequently crystallizes to form a mesoporous structure composed of small ZnO nanocrystals, typically in the range of 1.5 to 2.5 nm. nih.gov
Thermal Analysis Techniques for Decomposition Pathways
Thermal analysis techniques are essential for understanding the thermal stability and decomposition pathways of hydrated zinc carbonate.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For hydrozincite (Zn₅(CO₃)₂(OH)₆), TGA reveals a distinct decomposition process. The decomposition typically begins at around 150-156 °C, with the rate becoming significant at temperatures above 200 °C. researchgate.netdntb.gov.ua
Zn₅(CO₃)₂(OH)₆ → 5ZnO + 2CO₂ + 3H₂O researchgate.net
The theoretical mass loss for this reaction is approximately 25.9%. Experimental TGA results show mass losses that are very close to this theoretical value, often around 22-23%, confirming the stoichiometry of the decomposition. researchgate.net Some studies note a minor initial mass loss below 100 °C, which is attributed to the evaporation of physically adsorbed water or solvent. TGA confirms that hydrozincite decomposes at a lower temperature than anhydrous zinc carbonate (smithsonite), which decomposes around 293 °C.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic processes. DSC analysis of hydrozincite complements TGA data by characterizing the energetic changes during decomposition. The decomposition of hydrozincite to zinc oxide is an endothermic process, meaning it requires an input of heat. DSC results, in conjunction with XRD analysis of intermediate products, support the finding from TGA that the decomposition occurs in a single step, involving simultaneous dehydroxylation and decarbonation. dntb.gov.ua
Table 2: Summary of Thermal Analysis Data for Hydrozincite (Zn₅(CO₃)₂(OH)₆)
| Technique | Key Finding | Temperature Range (°C) | Reference |
|---|---|---|---|
| TGA | Onset of decomposition | ~150 - 156 | researchgate.net |
| TGA | Main decomposition event (peak mass loss) | ~220 - 270 | researchgate.net |
| TGA | Final Product | Zinc Oxide (ZnO) | nih.govdntb.gov.ua |
| TGA | Observed Mass Loss | ~22% - 23.3% | researchgate.net |
| DSC | Decomposition Process Type | Endothermic | |
| DSC/TGA | Decomposition Pathway | Single-step (simultaneous dehydroxylation and decarbonation) | dntb.gov.ua |
X-ray Absorption Spectroscopy (XANES) for Local Atomic Environment
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a sensitive probe of the local atomic environment and oxidation state of a specific element. For hydrated zinc carbonate, Zinc K-edge XANES provides detailed information about the coordination of the zinc atoms. nih.goviucr.org
Research has shown that the Zn K-edge position for hydrozincite is consistently found at 9663.5 eV. nih.goviucr.org In all forms, zinc is in the +2 oxidation state; therefore, variations in the XANES spectra reflect changes in the local coordination geometry of the zinc atoms. iucr.org The XANES spectrum of hydrozincite is distinct from its anhydrous counterpart, smithsonite (B87515) (ZnCO₃), which has a higher edge position of 9666.0 eV. nih.goviucr.org
The spectral features of hydrozincite are characterized by a wider main absorption peak that has a prominent shoulder, along with a higher-energy peak at approximately 9681 eV. nih.goviucr.org This is in contrast to smithsonite, which displays a narrower main peak without a significant shoulder and a very strong peak at a lower energy of 9678 eV. nih.goviucr.org These distinct spectral fingerprints allow XANES to be used for identifying and speciating different forms of zinc carbonate in complex environmental or material samples. nih.gov
Advanced Surface Characterization (e.g., X-ray Photoelectron Spectroscopy - XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. For hydrozincite (Zn₅(CO₃)₂(OH)₆), XPS analysis provides critical information about the surface chemistry.
High-resolution XPS spectra of the Zn 2p region for hydrozincite show two primary peaks. The Zn 2p₃/₂ peak is observed at a binding energy of approximately 1022.6 eV to 1023.6 eV, which is characteristic of zinc in a carbonate or hydroxide environment.
The O 1s spectrum of hydrozincite is more complex and can typically be deconvoluted into multiple peaks. A major component is attributed to the carbonate (CO₃²⁻) and hydroxide (OH⁻) groups within the hydrozincite structure. Another peak at a lower binding energy can be allocated to zinc oxide (ZnO), which may be present as an impurity or as a result of surface decomposition.
Table 3: XPS Binding Energies for Hydrozincite (Zn₅(CO₃)₂(OH)₆)
| Spectral Region | Approximate Binding Energy (eV) | Assignment | Reference |
|---|---|---|---|
| Zn 2p₃/₂ | 1022.6 - 1023.6 | Zn²⁺ in carbonate/hydroxide environment | |
| O 1s | ~532 | Carbonate (CO₃²⁻) and Hydroxide (OH⁻) groups | |
| O 1s | ~530.9 | Lattice oxygen (e.g., in ZnO impurity) |
Compound Names
Thermodynamics, Kinetics, and Reaction Mechanisms in Hydrated Zinc Carbonate Systems
Equilibrium Phase Relationships and Stability Diagrams
The stability of zinc carbonate phases in the Zn-O-H-C chemical system is dictated by thermodynamic parameters, primarily pH and the partial pressure of carbon dioxide (pCO₂). Stability diagrams, including Pourbaix diagrams, are instrumental in visualizing the conditions under which different zinc compounds are the most stable.
In aqueous environments, the equilibrium between different zinc carbonate species is dynamic. At 25°C, willemite (Zn₂SiO₄) can be a stable phase relative to zinc carbonates at high pH (>7) and low CO₂ partial pressure, provided silica (B1680970) is available. researchgate.net However, in many natural settings, the carbonate system is dominant.
The relative stability of the anhydrous zinc carbonate, smithsonite (B87515) (ZnCO₃), and the hydrated basic zinc carbonate, hydrozincite (Zn₅(CO₃)₂(OH)₆), is a key aspect of these systems. Thermogravimetric analysis has shown that smithsonite is thermally more stable than hydrozincite, with decomposition temperatures of 293°C and 220°C, respectively. scispace.comresearchgate.net This indicates a stronger crystal lattice for the anhydrous form.
The formation of these minerals is highly dependent on the partial pressure of CO₂. ZnO is unstable in the presence of CO₂ and will react to form hydrozincite at pCO₂ values above 10⁻⁵.¹⁶ atm. scispace.com If the pCO₂ increases further, above 10⁻¹.¹⁴¹ atm, smithsonite becomes the more stable phase. scispace.com This relationship can be summarized by the following reaction:
Zn₅(CO₃)₂(OH)₆ (s) + 3CO₂ (g) ↔ 5ZnCO₃ (s) + 3H₂O (g) scispace.com
This equilibrium highlights that high pCO₂ environments favor the formation of smithsonite. researchgate.netscispace.com Advanced chemical stability diagrams that incorporate ion complexation and solubility can provide a more nuanced prediction of which solid zinc product will form under specific environmental conditions, taking into account factors like chloride concentration which can influence the stability of various zinc compounds. rsc.org
Table 1: Stability of Zinc Carbonate Phases
| Phase | Chemical Formula | Relative Thermal Stability | Favorable pCO₂ Conditions |
|---|---|---|---|
| Smithsonite | ZnCO₃ | High | High |
Dissolution and Precipitation Kinetics of Hydrated Zinc Carbonates
The kinetics of dissolution and precipitation of hydrated zinc carbonates are critical in controlling the concentration of zinc in aqueous solutions and in the formation of secondary zinc minerals.
Dissolution Kinetics: The dissolution of zinc carbonates is highly dependent on the pH of the surrounding solution. In acidic conditions, zinc carbonate reacts to form soluble salts, water, and carbon dioxide. For instance, the reaction with hydrochloric acid is as follows:
ZnCO₃ (s) + 2HCl (aq) → ZnCl₂ (aq) + H₂O (l) + CO₂ (g) quora.comchemistryscl.com
This reaction leads to the apparent dissolution of the solid zinc carbonate. quora.com The rate of dissolution is influenced by factors such as the concentration of the acid, temperature, and the particle size of the solid. researchgate.net Studies on related zinc minerals, such as zinc silicate (B1173343), have shown that the dissolution process can be chemically controlled, with an activation energy of 52.45 kJ/mol in alkaline solutions. ceon.rs While specific kinetic parameters for hydrated zinc carbonate dissolution in neutral water are not extensively detailed in the provided search results, the principles of surface reaction and diffusion control are expected to apply.
Precipitation Kinetics: The precipitation of hydrated zinc carbonates from aqueous solutions containing zinc ions and carbonate/bicarbonate ions is a common method for their synthesis. The resulting solid product is often a basic zinc carbonate, such as hydrozincite (Zn₅(CO₃)₂(OH)₆) or Zn₃CO₃(OH)₄. researchgate.netresearchgate.net The composition and structure of the precipitate depend on the initial concentrations of the reactants. researchgate.net For example, hydrozincite tends to form when the concentration of potassium carbonate is low in a reaction with zinc acetate (B1210297). researchgate.net
The formation of these hydrated phases can proceed through amorphous intermediates. For instance, amorphous zinc carbonate (AZC) has been identified as an unstable precursor that can aggregate to form crystalline zinc carbonate hydroxide (B78521) hydrate (B1144303) (ZCHH). bioprocess.cn The presence of other ions, such as calcium, can mediate this nonclassical crystallization pathway, influencing the morphology of the final product. bioprocess.cn The kinetics of precipitation can be modeled, with some studies indicating a pseudo-first-order kinetic fit for the dissolution process leading to precipitation. researchgate.net
Mechanistic Studies of Thermal Decomposition to Zinc Oxide
The thermal decomposition of hydrated zinc carbonates is a widely used method for the production of zinc oxide (ZnO), a material with numerous industrial applications. The mechanism and kinetics of this process have been the subject of detailed investigation.
The decomposition of hydrozincite (Zn₅(CO₃)₂(OH)₆) to ZnO is a single-step process. uts.edu.au This means that the loss of hydroxyl and carbonate groups occurs simultaneously, without the formation of a stable intermediate like anhydrous zinc carbonate. scispace.comresearchgate.net Thermogravimetric analysis (TGA) shows a sharp mass loss in a specific temperature range, confirming this single-step decomposition. uts.edu.au
Zn₅(CO₃)₂(OH)₆ (s) → 5ZnO (s) + 2CO₂ (g) + 3H₂O (g)
The kinetics of this decomposition have been studied, and the activation energy (Ea) has been determined by various researchers. The reported values for the apparent activation energy for the decomposition of zinc carbonate hydroxide are in the range of 132 to 153 kJ/mol. iaea.orgresearchgate.net Another study focusing on the effect of CO₂ partial pressure found an activation energy of 180 ± 5 kJ/mol. ije.irresearchgate.net The decomposition behavior can be described by a shrinking core model, where the reaction is controlled by the phase boundary. ije.irresearchgate.net
The theoretical mass loss for the decomposition of Zn₅(CO₃)₂(OH)₆ to ZnO is approximately 25.9%, and experimental TGA results are in close agreement with this value. uts.edu.au The resulting ZnO is often nanocrystalline with a high specific surface area. uts.edu.au
Table 2: Thermal Decomposition Data for Hydrozincite (Zn₅(CO₃)₂(OH)₆)
| Parameter | Value |
|---|---|
| Decomposition Temperature Range | 150°C - 350°C iaea.orgmendeley.com |
| Peak Decomposition Temperature | ~248°C uts.edu.au |
| Decomposition Mechanism | Single-step uts.edu.au |
| Activation Energy (Ea) | 132 - 185 kJ/mol iaea.orgresearchgate.netije.irresearchgate.net |
Water Incorporation and Dehydration Mechanisms within Hydrated Zinc Carbonate Structures
Hydrated zinc carbonates incorporate water in their crystal structure in the form of both molecular water (H₂O) and hydroxyl groups (OH⁻). The specific nature of this incorporated water defines the different hydrated phases.
Water Incorporation: The formation of hydrated zinc carbonates, such as hydrozincite (Zn₅(CO₃)₂(OH)₆) and zinc carbonate hydroxide hydrate (Zn₄CO₃(OH)₆·H₂O), occurs in aqueous environments where zinc ions react with carbonate and hydroxide ions. researchgate.netresearchgate.net The degree of hydration and the ratio of carbonate to hydroxide in the structure are influenced by the synthesis conditions, including reactant concentrations and temperature. researchgate.net For example, the synthesis of zinc carbonate hydroxide nanoparticles via hydrothermal treatment of zinc acetate dihydrate and urea (B33335) at 120°C yields Zn₅(CO₃)₂(OH)₆. mendeley.com The crystallization can proceed through an amorphous, highly hydrated precursor phase. bioprocess.cn
Dehydration Mechanisms: Dehydration is the process of removing this incorporated water, which typically occurs upon heating and is a precursor to the full decomposition of the compound. Controlled rate thermal analysis (CRTA) has provided detailed insights into the dehydration process of hydrozincite. researchgate.net This technique has shown that the removal of water can occur in distinct steps:
Dehydration: The loss of molecular water (H₂O) occurs at a relatively low temperature, around 38°C. researchgate.net
Dehydroxylation: The removal of water from hydroxyl groups (OH⁻) happens at higher temperatures. For hydrozincite, some dehydroxylation is observed at 170°C, followed by a major dehydroxylation and decarbonation step at 190°C. researchgate.net
Studies on other hydrated metal carboxylates have shown that the removal of coordination water can induce mechanical strain in the crystals, which can lead to the destruction of the crystal structure upon extensive dehydration. researchgate.net While a similar detailed mechanochemical study on hydrated zinc carbonate is not available in the provided results, it is plausible that the removal of water molecules and hydroxyl groups creates vacancies and stresses within the lattice, ultimately leading to its collapse and the formation of zinc oxide.
Influence of Environmental Factors on Phase Stability (e.g., pCO₂)
Environmental factors, particularly the partial pressure of carbon dioxide (pCO₂), play a crucial role in determining the stable phase of zinc carbonate.
As established in section 4.1, there is a clear thermodynamic relationship between pCO₂ and the stability of smithsonite versus hydrozincite. High pCO₂ favors the formation of the anhydrous smithsonite (ZnCO₃), while lower pCO₂ conditions favor the formation of the hydrated basic zinc carbonate, hydrozincite (Zn₅(CO₃)₂(OH)₆). researchgate.netscispace.com This is due to the increased activity of carbonate and bicarbonate ions in solution at higher pCO₂, which drives the equilibrium towards the formation of the simple carbonate. researchgate.net
The precipitation of smithsonite is restricted to relatively high pCO₂ values. researchgate.net This has significant implications for the formation of these minerals in different environments. For example, in an environment with low CO₂ partial pressure, hydrozincite would be the expected dominant zinc mineral to precipitate. researchgate.net
The partial pressure of CO₂ also has a kinetic effect on the thermal decomposition of hydrated zinc carbonates. Increasing the pCO₂ during the calcination of zinc carbonate hydroxide can increase the onset temperature of the decomposition reaction by up to 30°C. ije.irresearchgate.net This is because the presence of CO₂ in the atmosphere can inhibit the forward decomposition reaction, which produces CO₂ as a product, in accordance with Le Chatelier's principle. This effect is also observed in the thermal decomposition of other metal carbonates. uclan.ac.uk
Computational Modeling and Theoretical Investigations of Hydrated Zinc Carbonate Compounds
Density Functional Theory (DFT) for Electronic Structure and Lattice Dynamics
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of materials. In the context of zinc carbonate, DFT calculations have been instrumental in understanding its fundamental characteristics.
The electronic structure of anhydrous zinc carbonate (ZnCO₃), which adopts the calcite crystal structure, has been well-characterized. In this structure, the zinc (Zn²⁺) ion is octahedrally coordinated to six oxygen atoms from the carbonate (CO₃²⁻) groups. researchgate.netnih.gov DFT studies reveal that the bonding is primarily ionic, with significant charge transfer from the zinc and carbon atoms to the oxygen atoms. Calculations on various metal carbonates have established linear relationships between the cation radius and key structural and vibrational parameters. For instance, the unit cell volume and the average metal-oxygen bond distance show a clear linear dependence on the cation radius. mdpi.com
The lattice dynamics, which govern the vibrational properties of the crystal, have also been studied using DFT. These calculations can predict the wavenumbers of both lattice (external) and intramolecular (internal) vibrational modes, which correspond to the motion of the entire carbonate units and the internal vibrations of the CO₃²⁻ ions, respectively. For trigonal carbonates like ZnCO₃, linear dependencies have been found between the cation radius and the wavenumbers of specific infrared and Raman active modes. mdpi.com
While DFT studies on crystalline hydrated zinc carbonate are limited, extensive research on the hydration of the aqueous Zn²⁺ ion provides crucial insights. Ab initio molecular dynamics (AIMD) simulations, which are based on DFT, show that the Zn²⁺ ion is surrounded by a highly structured first hydration shell containing six water molecules in a stable octahedral arrangement. researchgate.net These simulations reveal substantial charge relocation between the Zn²⁺ ion and the water molecules of the first hydration shell, leading to a significant increase in the dipole moment of these water molecules compared to bulk water. researchgate.net This strong interaction highlights the importance of a quantum mechanical description for accurately modeling the hydrated environment around the zinc ion.
| Property | Description | DFT Finding | Source |
| Coordination | Arrangement of atoms around the central Zn²⁺ ion. | In anhydrous ZnCO₃, Zn²⁺ is octahedrally coordinated to 6 oxygen atoms. In aqueous solution, Zn²⁺ is octahedrally coordinated to 6 water molecules. | researchgate.netresearchgate.net |
| Bonding | Nature of chemical bonds within the compound. | Primarily ionic with significant charge transfer from Zn and C to O. | mdpi.com |
| Hydration Shell Structure | Arrangement of water molecules around the Zn²⁺ ion. | A stable first hydration shell of 6 water molecules; a less structured second shell. | researchgate.net |
| Charge Transfer | Relocation of electronic charge upon hydration. | Substantial charge transfer from Zn²⁺ to the first hydration shell water molecules. | researchgate.net |
| Vibrational Modes | Frequencies of atomic vibrations. | Linear correlations exist between the Zn²⁺ cation radius and specific infrared and Raman mode wavenumbers in the anhydrous form. | mdpi.com |
Prediction of High-Pressure Polymorphs and Phase Transitions
The behavior of materials under high pressure is a critical area of study in materials science and geology. Computational methods, particularly those combining evolutionary structure prediction algorithms with DFT calculations, are highly effective in predicting new, stable crystalline structures (polymorphs) that may form under extreme compression.
For anhydrous zinc carbonate (ZnCO₃), such theoretical investigations have predicted a series of pressure-induced phase transitions. researchgate.net At ambient conditions, ZnCO₃ exists in the calcite-type structure with the space group R-3c, which is designated as Phase I. researchgate.net Computational predictions indicate that this phase remains the most stable up to a pressure of approximately 78 GPa. researchgate.netresearchgate.net
At 78 GPa, a phase transition is predicted to occur, transforming the material into a new polymorph with a C2/m space group, designated as Phase II. researchgate.netresearchgate.net This transition is driven by the formation of new bonds between oxygen and zinc atoms under compression, as revealed by analysis of the electronic charge density. researchgate.net This monoclinic structure remains the most stable phase between 78 GPa and 121 GPa. researchgate.net
Upon further compression, a second phase transition is predicted at 121 GPa. Above this pressure, a polymorph with the space group P2₁2₁2₁ (Phase III) becomes the most stable structure. researchgate.netresearchgate.net These high-pressure polymorphs represent denser packing arrangements of the constituent ions. The influence of hydration on these transition pressures and the stability of potential hydrated high-pressure phases remain an open area for future computational investigation.
| Phase | Space Group | Stability Pressure Range | Transition Pressure |
| Phase I | R-3c (Calcite-type) | 0 - 78 GPa | 78 GPa (to Phase II) |
| Phase II | C2/m | 78 - 121 GPa | 121 GPa (to Phase III) |
| Phase III | P2₁2₁2₁ | > 121 GPa | N/A |
Simulation of Surface Reactions and Adsorption Phenomena
The surfaces of hydrated zinc carbonate are crucial for their interaction with the environment, playing a key role in applications such as catalysis and gas capture. While direct computational studies on the surface reactivity of crystalline hydrated zinc carbonate are scarce, extensive DFT simulations on zinc oxide (ZnO) surfaces provide a valuable proxy for understanding these phenomena. The principles governing adsorption on ZnO are relevant because the surface of zinc carbonate also exposes zinc and oxygen sites.
DFT studies have shown that the adsorption of molecules like carbon dioxide (CO₂) on ZnO is highly sensitive to the specific crystal facet exposed. researchgate.netacs.org The binding strength of CO₂ varies significantly across different surfaces, such as the (101̅0), (112̅0), and polar (0001) facets. researchgate.netacs.org The activation of CO₂ often occurs at surface sites consisting of adjacent, coordinatively unsaturated Zn-O pairs. researchgate.netacs.org The adsorbed CO₂ molecule can form various surface species, including bidentate and monodentate carbonates, by interacting with the surface oxygen and zinc atoms.
The interaction involves a complex interplay of factors, including the geometric arrangement of surface atoms and the electronic properties of the surface. DFT calculations allow for the decomposition of the adsorption energy into contributions from the adsorbate-substrate interaction and the structural deformation of both the molecule and the surface upon binding. researchgate.net Furthermore, these simulations can quantify the charge transfer between the adsorbate and the surface, which is a key factor in the activation of the adsorbed molecule. For example, on certain ZnO facets, the CO₂ molecule can become positively charged, which correlates with a stronger interaction and greater activation of the C=O bonds. researchgate.netacs.org
These insights from ZnO can be extrapolated to hydrated zinc carbonate. The surface would feature Zn²⁺ ions, CO₃²⁻ ions, and hydroxyl (OH⁻) groups. Adsorption of acidic gases like CO₂ would likely be favored at basic sites, such as surface hydroxyl groups or oxygen atoms of the carbonate groups. The exposed Zn²⁺ ions would act as Lewis acid sites, capable of interacting with electron-donating molecules.
| Adsorbate | Surface Model | Key Findings from Simulations | Source |
| CO₂ | Various ZnO facets | Adsorption is facet-dependent; activation occurs at Zn-O pairs. Binding strength follows the order ZnO(0001̅) ≤ ZnO(0001) < ZnO(112̅1) < ZnO(112̅0) ≤ ZnO(101̅0). | researchgate.netacs.org |
| CO | ZnO (101̅0) and (112̅0) | Adsorption occurs on Zn sites. The main oxidation product is CO₂, not a surface carbonate. Surface conductivity changes upon adsorption and reaction. | researchgate.net |
| H₂O | ZnO (O-terminated) | At elevated temperatures (600 K), simulations show water splitting to form surface Zn-OH groups, suggesting an initial step for surface dissolution. | researchgate.net |
| Various Gases | ZnO facets | Adsorption selectivity is a joint effect of electronic structure and geometric matching between the gas molecule and the specific surface facet. | doi.org |
Molecular Dynamics Simulations of Hydration and Interfacial Processes
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, making them ideal for investigating hydration and processes at the solid-liquid interface. While classical MD simulations of the hydrated zinc carbonate crystal interface are not widely available, ab initio MD (AIMD) simulations of the aqueous zinc ion (Zn²⁺) provide profound, atomically precise details about its hydration structure and dynamics.
AIMD simulations have definitively shown that the Zn²⁺ ion in water is surrounded by a well-defined first hydration shell. researchgate.net This shell consists of six water molecules arranged in a highly symmetric and stable octahedral geometry. researchgate.net The average distance between the zinc ion and the oxygen atoms of these water molecules has been calculated to be between 2.13 and 2.15 Å, which is in excellent agreement with experimental X-ray data. researchgate.net
Beyond the first shell, a more disordered second hydration shell is observed. The water molecules in the second shell are trigonally hydrogen-bonded to those in the first shell. researchgate.net MD simulations also provide insights into the dynamics of water exchange. No exchanges are observed between the first and second hydration shells on the picosecond timescale of the simulations, indicating the robustness of the primary hydration complex. However, frequent water transfers occur between the second hydration shell and the bulk water, highlighting the more labile nature of the outer shell. researchgate.net
These simulations also capture the electronic polarization effects that are crucial at the interface. The strong electric field of the Zn²⁺ ion induces a significant increase in the dipole moment of the water molecules in the first hydration shell (to ~3.4 D) compared to bulk water (~2.73 D). researchgate.net This polarization effect is much smaller in the second shell. researchgate.net
Insights from MD simulations of other metal carbonate systems, such as calcium carbonate, can help infer the processes at the hydrated zinc carbonate interface. researchgate.net These studies show that the interfacial region is characterized by ordered water layers and specific orientations of the carbonate ions, which are governed by hydrogen bonding and interactions with the metal cations. researchgate.net For hydrated zinc carbonate, a similar complex interplay of ion hydration, surface water structuring, and hydrogen bonding would dictate the interfacial properties and reactivity.
| Parameter | Value/Description | Method | Source |
| First Shell Coordination Number | 6 | AIMD | researchgate.net |
| First Shell Geometry | Octahedral | AIMD | researchgate.net |
| Average Zn-O Distance (1st Shell) | 2.13 - 2.15 Å | AIMD | researchgate.net |
| Water Exchange (1st-2nd Shell) | No exchange observed on ps timescale | AIMD | researchgate.net |
| Water Exchange (2nd-Bulk) | Frequent exchanges observed | AIMD | researchgate.net |
| Dipole Moment (1st Shell H₂O) | ~3.4 D | AIMD | researchgate.net |
| Dipole Moment (2nd Shell H₂O) | ~2.8 D | AIMD | researchgate.net |
Quantum Chemical Calculations for Catalytic Reaction Pathways
Quantum chemical calculations, particularly using DFT, are essential for mapping out the detailed reaction mechanisms of catalytic processes at a molecular level. These calculations can determine the structures of reactants, products, intermediates, and transition states, as well as their corresponding energies, providing a complete free-energy profile for a proposed catalytic cycle.
While specific DFT studies on the catalytic pathways of crystalline hydrated zinc carbonate are limited, the catalytic activity of related zinc-based materials has been extensively modeled, offering valuable insights. Zinc-containing catalysts are particularly relevant for the conversion and utilization of carbon dioxide.
One prominent example is the synthesis of methanol (B129727) from CO₂ and H₂ on ZnO/Cu catalysts. DFT calculations have been used to explore the complex reaction network on model surfaces representing the active sites. doi.org These studies suggest that under-coordinated Zn sites at the interface between ZnO and Cu are catalytically active. doi.org The calculations map out pathways involving intermediates such as formate (B1220265) (HCOO), formaldehyde (B43269) (H₂CO), and methoxy (B1213986) (*H₃CO) species, and identify the rate-determining steps, such as the hydrogenation of formate. doi.org
Another area of investigation is the electrocatalytic reduction of CO₂. DFT calculations on zinc-based single-atom alloys have shown their potential as catalysts for reducing CO₂ to C1 products like methane. mdpi.com The proposed mechanism involves the initial reduction of CO₂ to carbon monoxide (*CO) on the zinc host, followed by further reduction of the captured *CO on the alloyed metal atom. The free-energy diagrams for the entire pathway, from *CO₂ to *COOH, *CO, *CHO, and finally CH₄, have been computed, identifying the potential-determining steps. mdpi.com
Furthermore, quantum chemical calculations have explored the fundamental reaction between a single zinc atom and a water molecule, which is a key step in certain hydrogen production cycles. These calculations identified two possible pathways: an H-migration process to form HZnOH and a direct H-dissociation to form ZnO + H₂. researchgate.net Studies on (ZnO)₃ nanoclusters as catalysts for water splitting have also been performed, detailing the reaction steps for H₂ and O₂ production. nih.gov These fundamental studies provide a basis for understanding how the zinc centers in hydrated zinc carbonate might participate in catalytic reactions involving water activation.
| Reaction | Catalyst Model | Key Mechanistic Insights from Calculations | Source |
| CO₂ Hydrogenation to Methanol | ZnₓOᵧ clusters on Cu(111) | Reaction proceeds via formate (*HCOO) pathway on under-coordinated Zn sites. Hydrogenation of formate is a key barrier. | doi.org |
| CO₂ Electroreduction to Methane | Pd@Zn and Cu@Zn Single-Atom Alloys | Two-step process: CO₂ → *CO on Zn host, then *CO → CH₄ on the single-atom site. Free-energy profiles and potential-determining steps identified. | mdpi.com |
| CO₂ Cycloaddition to Epoxides | Nitrogen-Coordinated Zinc Single-Atom Catalyst | DFT calculations elucidated the reaction mechanism and energetic profile for the formation of organic carbonates. | researchgate.net |
| Methane + CO₂ to Acetic Acid | Zn-exchanged MFI Zeolite | DFT calculations showed that CH₄ dissociation is the highest reaction barrier in the mechanism. | acs.org |
| Water Splitting | (ZnO)₃ nanoclusters | Hydrolysis of the cluster precedes the production of H₂ and O₂. The first Zn-H bond formation is the rate-determining step. | nih.gov |
| Reaction of Zn with H₂O | Single Zn atom (gas phase) | Reaction proceeds via a Zn·OH₂ adduct, with the dominant pathway involving H-migration to form HZnOH. | researchgate.net |
Precursors for Advanced Inorganic Materials Synthesis
Hydrated zinc carbonate is a pivotal starting material for the synthesis of a range of advanced inorganic compounds, prized for its ability to be controllably decomposed into highly pure and functional materials.
Fabrication of Zinc Oxide (ZnO) Nanostructures
The thermal decomposition of hydrated zinc carbonate, often in the form of basic zinc carbonate or hydrozincite (Zn₅(CO₃)₂(OH)₆), is a widely employed and effective method for producing zinc oxide (ZnO) nanostructures. This process allows for precise control over the morphology and properties of the resulting ZnO, which is crucial for its various applications in electronics, sensors, and catalysis.
The synthesis process typically involves heating the hydrated zinc carbonate precursor at specific temperatures. The precursor's decomposition leads to the formation of ZnO, with the release of water and carbon dioxide. The morphology and particle size of the final ZnO product are highly dependent on the synthesis conditions, such as the calcination temperature and the nature of the precursor. For instance, ZnO nanostructures with different morphologies, including nanoparticles, nanorods, and porous structures, can be obtained by carefully controlling these parameters.
One study demonstrated the synthesis of porous ZnO nanostructures by the microwave hydrothermal treatment of a layered zinc hydroxide (B78521) carbonate (LZHC) precursor, followed by calcination at different temperatures (300, 500, and 700 °C). The resulting ZnO materials exhibited enhanced photocatalytic activity in the degradation of rhodamine B under both UV and natural sunlight, with the sample calcined at 700 °C showing the highest degradation rate due to its high crystallinity researchgate.net.
Table 1: Influence of Calcination Temperature on ZnO Nanostructure Properties and Photocatalytic Performance
| Calcination Temperature (°C) | Resulting ZnO Properties | Rhodamine B Degradation (60 min, Sunlight) | Degradation Rate Constant (min⁻¹, Sunlight) |
|---|---|---|---|
| 300 | Porous Nanostructures | 92% | - |
| 500 | Porous Nanostructures | 95% | - |
It has also been shown that the choice of the initial zinc salt precursor for the synthesis of the hydrated zinc carbonate can influence the properties of the final ZnO nanoparticles. A comparative study on ZnO nanoparticles synthesized from different precursors revealed that those derived from zinc acetate (B1210297) exhibited enhanced photocatalytic and biological activity, which was attributed to the smaller crystalline size and larger surface area umc.edu.dz.
Synthesis of Zinc Sulfide (ZnS)
Hydrated zinc carbonate, specifically in the form of hydrozincite (Zn₅(CO₃)₂(OH)₆), can be utilized as a precursor for the synthesis of zinc sulfide (ZnS). A solvothermal method has been reported for this conversion, where the hydrozincite precursor is reacted at different temperatures (80 °C, 100 °C, 140 °C, and 180 °C) researchgate.net. This process yields ZnS materials with potential applications in photocatalysis, such as for hydrogen evolution. The properties of the resulting ZnS are influenced by the synthesis temperature.
While direct synthesis from hydrated zinc carbonate is possible, other common methods for producing ZnS nanoparticles include chemical precipitation using precursors like zinc chloride and sodium sulfide nepjol.info, and hydrothermal synthesis with zinc acetate and thiourea umc.edu.dz. These alternative routes also produce ZnS with controlled properties for various applications.
Formation of Other Zinc Compounds (e.g., zinc borate)
Hydrated zinc carbonate serves as a precursor for the synthesis of other important zinc compounds, notably zinc borate. The synthesis of zinc borate often proceeds through the formation of zinc oxide as an intermediate. By heating hydrated zinc carbonate, zinc oxide is produced, which can then be reacted with boric acid to form zinc borate researchgate.netscholarly.org. This solid-state synthesis method allows for the formation of various zinc borate phases, such as ZnB₄O₇ and Zn₃(BO₃)₂, depending on the reaction temperature and the molar ratio of the reactants scholarly.org.
The synthesis of zinc borate is crucial for its application as a flame retardant in polymers and other materials nih.gov. The properties of the zinc borate, including its hydration level and particle size, are critical for its performance in these applications and can be controlled through the synthesis conditions.
Catalysis and Photocatalysis Research
Materials derived from hydrated zinc carbonate, particularly zinc oxide, exhibit significant catalytic and photocatalytic activity in a variety of chemical transformations.
Heterogeneous Catalysis in Organic Synthesis
Zinc compounds, which can be readily prepared from hydrated zinc carbonate, are effective heterogeneous catalysts in several organic reactions. Zinc oxide, for instance, is a versatile catalyst for reactions such as the Knoevenagel condensation nih.govjocpr.com. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. The use of ZnO as a solid catalyst offers advantages such as ease of separation and reusability jocpr.com.
Furthermore, zinc salts have been shown to catalyze Suzuki-Miyaura cross-coupling reactions. For example, ZnBr₂ can catalyze the coupling of benzyl bromides with aryl borates, representing a more environmentally benign alternative to traditional palladium catalysts nih.gov. The catalytic activity in these reactions is attributed to the Lewis acidic nature of the zinc species.
Carbon Dioxide Hydration and Conversion Catalysis
Zinc-based catalysts play a crucial role in the chemical fixation of carbon dioxide (CO₂), particularly in its conversion to valuable chemicals like cyclic carbonates. The cycloaddition of CO₂ to epoxides is a prominent example, and various zinc complexes have been developed for this purpose unimi.itnih.govacs.org. These reactions are often carried out under mild conditions and can utilize CO₂ from various sources, including atmospheric air nih.gov.
The mechanism of these reactions typically involves the activation of the epoxide by the Lewis acidic zinc center, followed by a nucleophilic attack that opens the epoxide ring. Subsequently, CO₂ is inserted to form the cyclic carbonate unimi.it.
In the context of CO₂ hydration, zinc-containing systems are also of great interest due to their relevance to the action of the enzyme carbonic anhydrase. This enzyme efficiently catalyzes the reversible hydration of CO₂ to bicarbonate. Model studies with zinc complexes help in understanding the mechanism of this biologically important reaction and in the development of synthetic catalysts for CO₂ capture and utilization acs.org.
The photocatalytic conversion of CO₂ to bicarbonate has also been demonstrated using zinc-nanobiohybrids, showcasing the potential of zinc-based materials in sustainable CO₂ utilization technologies researchgate.net.
Environmental Remediation and Geochemical Engineering
Hydrated zinc carbonate is a versatile material in environmental remediation and geochemical engineering, with applications in heavy metal removal, carbon dioxide sequestration, and hydrogen sulfide mitigation.
Adsorption and Removal of Heavy Metal Ions
Hydrated zinc carbonate and related materials have demonstrated effectiveness in the removal of toxic heavy metal ions from aqueous solutions. The mechanism often involves carbonate precipitation, where the carbonate ions react with dissolved heavy metals to form insoluble metal carbonates, effectively removing them from the water. acs.org This process is particularly efficient for divalent cations like cadmium (Cd) and zinc (Zn). acs.org
Studies have shown that induced coprecipitation with calcium carbonate can lead to greater than 99% uptake of Cd and Zn from water, even at high initial concentrations ranging from 10 to 5000 mg/L. acs.org In these processes, the heavy metals are incorporated into the calcite crystal structure or precipitate as their own carbonate minerals, such as otavite (CdCO₃) and smithsonite (B87515) (ZnCO₃). acs.org Similarly, microbially induced carbonate precipitation (MICP) has been shown to be a highly effective method for immobilizing heavy metals. Certain ureolytic bacteria can create an alkaline environment and produce carbonate ions, leading to the precipitation of heavy metals. For example, the Providencia rettgeri strain has demonstrated 100% removal of zinc through this biomineralization process. nih.gov
The efficiency of heavy metal removal is influenced by several factors, including pH, initial metal concentration, and the presence of other ions. The adsorption capacity generally increases with higher pH, as lower hydrogen ion concentrations reduce competition for active sites on the adsorbent surface. iwaponline.comnihroorkee.gov.in
The following table presents research findings on the removal of various heavy metals using zinc carbonate-related processes.
| Adsorbent/Process | Target Heavy Metal | Removal Efficiency | Key Findings | Reference |
| Carbonate Coprecipitation | Cadmium (Cd), Zinc (Zn) | >99% | Highly efficient uptake from 10-5000 mg/L solutions. | acs.org |
| Microbially Induced Carbonate Precipitation (P. rettgeri) | Zinc (Zn) | 100% | Complete removal through biomineralization. | nih.gov |
| ZnSe/ZnO/Bio-CaCO₃ Composite | Lead (Pb²⁺) | Max. capacity: 1428.78 mg/g | Adsorption capacity increases with initial pH from 3.0 to 5.0. | iwaponline.com |
| Fluidized Bed Homogeneous Granulation | Zinc (Zn) | up to 99.74% | Optimal removal at pH 9.5. | researchgate.net |
Carbon Dioxide Sequestration and Mineral Carbonation
Hydrated zinc carbonate plays a role in carbon dioxide (CO₂) capture and storage technologies, primarily through processes that mimic natural mineral carbonation. The fundamental reaction involves the hydration of CO₂ to form bicarbonate, which can then be stabilized as a solid carbonate. nih.govclinandmedimages.org Zinc-containing compounds can act as catalysts or reactants in these processes.
The kinetics of CO₂ absorption are crucial for designing efficient capture systems. The reaction is often modeled after the function of the enzyme carbonic anhydrase, where a zinc-bound hydroxide ion performs a nucleophilic attack on the CO₂ molecule to form a bicarbonate intermediate. nih.govclinandmedimages.org Understanding these mechanisms helps in the development of synthetic catalysts, including zinc complexes, that can accelerate the rate of CO₂ hydration for industrial applications. nih.gov The thermal decomposition of zinc carbonate hydroxide, the reverse of its formation, is also studied to understand the conditions for CO₂ release, with the reaction starting at approximately 240°C and being influenced by the partial pressure of CO₂. researchgate.net
Mitigation of Hydrogen Sulfide Contamination
Zinc carbonate is widely used as an effective scavenger for hydrogen sulfide (H₂S), a toxic and corrosive gas frequently encountered in the oil and gas industry, particularly in drilling fluids. di-corp.comoil-drilling-fluids.comoceanviewchem.com The primary mechanism involves a rapid and irreversible reaction between zinc carbonate and H₂S to form zinc sulfide (ZnS), a highly insoluble and stable precipitate. oceanviewchem.comnih.govpcc-chemical.com This reaction effectively removes soluble sulfides (H₂S, HS⁻, and S²⁻) from the fluid, preventing the release of dangerous H₂S gas and protecting equipment from sulfide-induced corrosion. oil-drilling-fluids.comthuanphongco.com
The effectiveness of zinc carbonate as an H₂S scavenger is attributed to its high specific surface area, which allows for a good absorption speed. oil-drilling-fluids.comoceanviewchem.com Nanocrystalline zinc carbonate has shown particularly high reactivity compared to zinc oxide (ZnO) for low-temperature H₂S removal. nih.gov This enhanced reactivity is due to the molar volume decrease during the transformation of ZnCO₃ to ZnS (from 27.9 to 23.8 cm³/mol), which creates a discontinuous and non-protective ZnS layer, allowing H₂S to access the unreacted core. nih.gov In contrast, the conversion of ZnO to ZnS involves a molar volume increase, forming a protective layer that limits the reaction. nih.gov
In drilling applications, basic zinc carbonate is often used, and its scavenging capacity is well-documented. thuanphongco.comogj.com The amount of zinc carbonate required depends on the expected concentration of H₂S. di-corp.comdi-corp.com
The table below details the H₂S scavenging capacity of zinc carbonate in various contexts.
| Form of Zinc Carbonate | Application | Scavenging Capacity | pH Range | Reference |
| Basic Zinc Carbonate | Drilling Fluids | ~500 mg/L sulfide per 1 lb/bbl | Effective over a broad pH range | ogj.com |
| Zinc Carbonate | Water-Based Drilling Muds | 1.0 kg/m ³ removes 256 mg/L H₂S | Broad range, alkaline recommended | di-corp.comdi-corp.com |
| Basic Zinc Carbonate | Water-Based Muds | 2.8 kg/m ³ removes ~500 ppm H₂S | Broad range, alkaline and acid | thuanphongco.com |
| Nanocrystalline ZnCO₃ | Gas Sorbent | High breakthrough sulfur capacity | N/A (Gas phase) | nih.gov |
Functional Coatings and Films
Zinc carbonate is utilized in the formulation of functional coatings, primarily for its anti-corrosive properties. glochem.com When incorporated into paints and coatings, it acts as a protective layer on metal surfaces, preventing rust and degradation. glochem.com The compound, often in the form of basic zinc carbonate (approximated as 2ZnCO₃·3Zn(OH)₂), contributes to the barrier effect of the coating, shielding the underlying metal from corrosive elements in the environment. ulprospector.com
Nanostructured Materials for Optoelectronic Applications
Zinc carbonate, particularly in its nanostructured form, is a precursor material for the synthesis of zinc oxide (ZnO) nanoparticles, which have significant applications in electronics and optoelectronics. nanografi.com ZnO is a wide-bandgap semiconductor (approximately 3.3-3.37 eV) with a large exciton binding energy, making it suitable for devices like light-emitting diodes (LEDs) and transparent conductive films. nih.gov
The synthesis of ZnO often starts with zinc carbonate nanoparticles, which are then thermally decomposed. The optical and electrical properties of the resulting ZnO nanostructures are highly dependent on the characteristics of the zinc carbonate precursor, such as particle size and morphology. nih.gov For example, the bandgap of ZnO nanoparticles can be influenced by the synthesis method and the presence of other compounds in composite materials. In ZnO/BaCO₃ nanocomposites, the bandgap of ZnO was observed to decrease slightly with the addition of barium carbonate. nih.gov
The optical properties of these nanomaterials, such as fluorescence, are critical for their application in bioimaging and other optoelectronic devices. researchgate.netmdpi.com Research into ZnO nanoparticles derived from various precursors demonstrates that their fluorescence and absorption spectra can be tuned, which is essential for developing advanced materials for displays and sensors. mdpi.com While zinc carbonate itself is not the active optoelectronic component, its role as a controllable precursor for high-quality ZnO nanomaterials is pivotal for the field. nanografi.com
Q & A
Q. How can zinc carbonate hydroxide hydrate (ZCHH) be distinguished from zinc oxide (ZnO) or zinc carbonate basic (ZnCO₃·2Zn(OH)₂·H₂O) using analytical techniques?
- Methodological Answer : Use X-ray diffraction (XRD) to identify phase differences. For example, zinc carbonate basic (e.g., [ZnCO₃]₂·[Zn(OH)₂]₃) shows distinct XRD peaks at 2θ ≈ 13.5°, 24.3°, and 31.5°, while ZnO exhibits a strong peak near 36.2° . Thermal gravimetric analysis (TGA) can further differentiate them: ZCHH decomposes at ~150–300°C to ZnO, releasing CO₂ and H₂O, whereas ZnO remains stable up to 1,975°C .
Q. What experimental conditions are critical for synthesizing zinc carbonate hydrate with controlled purity?
- Methodological Answer : Use co-precipitation in aqueous solutions with zinc salts (e.g., ZnSO₄) and sodium carbonate (Na₂CO₃) at pH 8–8. Maintain stoichiometric ratios (e.g., Zn²⁺:CO₃²⁻ = 1:1) to avoid impurities like ZnO or Zn(OH)₂. Post-synthesis washing with ethanol reduces residual ions .
Q. How does thermal decomposition of zinc carbonate hydrate proceed, and how can it be monitored experimentally?
- Methodological Answer : Decomposition occurs in two stages:
- Stage 1 (150–200°C) : Loss of bound water (H₂O) from the hydrate structure.
- Stage 2 (300–400°C) : Breakdown of ZnCO₃ into ZnO and CO₂ gas.
Use TGA-DSC coupled with FTIR to track mass loss and gas evolution .
Advanced Research Questions
Q. What nonclassical crystallization pathways govern the formation of zinc carbonate hydroxide hydrate (ZCHH) nanofilms, and how can calcium ions modulate morphology?
- Methodological Answer : Calcium ions (Ca²⁺) promote dissolution-reprecipitation of amorphous zinc carbonate (AZC) precursors, enabling 2D nanofilm formation. Use hydrothermal synthesis with CaCl₂ (0.1–0.5 M) to stabilize AZC nanoparticles. Characterize intermediates via TEM and SAED to observe aggregation pathways .
Q. How does zinc carbonate speciation vary in environmental matrices (e.g., soil, water), and what analytical methods resolve its bioavailability?
- Methodological Answer : In soil, ZnCO₃ solubility is pH-dependent (low solubility at pH 7–8, increasing at pH < 6). Use sequential extraction to partition zinc into:
- Exchangeable fraction (1M MgCl₂ extractable).
- Carbonate-bound fraction (1M NaOAc at pH 5).
- Organic-bound fraction (0.1M Na₄P₂O₇).
Combine with ICP-MS for quantification .
Q. How can contradictory XRD data between zinc carbonate basic and zinc carbonate hydroxide be resolved in polymorphic studies?
- Methodological Answer : Overlapping XRD peaks (e.g., near 31.5°) may arise from coexisting ZnO or Zn(OH)₂ impurities. Perform Rietveld refinement with reference patterns (ICDD PDF cards) to deconvolute phases. Validate with Raman spectroscopy , where ZnCO₃ exhibits a strong ν₁(CO₃²⁻) band at 1,085 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
